3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one
Overview
Description
“3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one” is a chemical compound with the CAS Number: 1245647-80-6. It has a molecular weight of 283.28 . The IUPAC name for this compound is 3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13NO4/c18-12-8-14-13 (20-5-6-21-14)7-10 (12)15-9-3-1-2-4-11 (9)17-16 (15)19/h1-4,7-8,17-19H,5-6H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a refrigerator . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Protein Dynamics and Electrostatics
Research into the function of para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, provides insights into how proteins utilize dynamic behavior and electrostatics for specific catalysis. This enzyme's function involves complex conformational rearrangements within its structure, highlighting the importance of studying protein dynamics for understanding biological processes and designing targeted interventions in various diseases. This area of research underlines the significance of investigating the structural and functional aspects of proteins similar to or potentially including compounds like 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one (Entsch, Cole, & Ballou, 2005).
Antioxidant Activity Evaluation
The study of antioxidants, which can scavenge biological free radicals, is critical in various fields, including food engineering, medicine, and pharmacy. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, provide a foundational understanding of how compounds, potentially including the one , may contribute to mitigating oxidative stress and related diseases (Munteanu & Apetrei, 2021).
Environmental Impact of Chemical Compounds
Understanding the occurrence, fate, and behavior of chemical compounds, such as parabens (which share structural similarities with hydroxybenzoate derivatives), in aquatic environments is crucial for assessing their environmental impact and developing strategies for pollution control. This research is vital for designing environmentally sustainable chemical processes and products (Haman et al., 2015).
Synthesis and Antioxidant Activities of Related Compounds
The total syntheses of multi-substituted carbazole alkaloids and their evaluation for antioxidant activities illustrate the potential for chemical compounds with complex structures to serve as powerful antioxidants. This research can inform the development of novel antioxidants for use in pharmaceuticals or as dietary supplements (Hieda, 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-12-8-14-13(20-5-6-21-14)7-10(12)15-9-3-1-2-4-11(9)17-16(15)19/h1-4,7-8,15,18H,5-6H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKAKASLTRZSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)O)C3C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677462 | |
Record name | 3-(7-Hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-80-6 | |
Record name | 3-(7-Hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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